

# NVL-655: A Technical Overview of Brain Penetrance and CNS Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KG-655

Cat. No.: B1329299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance and central nervous system (CNS) activity of NVL-655, a novel, brain-penetrant, Anaplastic Lymphoma Kinase (ALK)-selective tyrosine kinase inhibitor (TKI). NVL-655 is designed to overcome the limitations of previous generation ALK inhibitors, particularly in treating brain metastases and addressing resistance mutations.

## Core Attributes of NVL-655

NVL-655 is an orally bioavailable, small molecule inhibitor engineered to target ALK fusion proteins and activating mutations, including those that confer resistance to other TKIs.<sup>[1]</sup> A key feature of its design is its ability to cross the blood-brain barrier (BBB), enabling it to target CNS primary tumors and metastases.<sup>[1]</sup> Preclinical and clinical data have demonstrated its potential to address the significant challenge of brain metastases in ALK-positive non-small cell lung cancer (NSCLC).<sup>[2][3][4]</sup>

## Quantitative Analysis of Brain Penetrance and CNS Activity

The following tables summarize the key quantitative data from preclinical and clinical studies on NVL-655's brain penetrance and CNS efficacy.

**Table 1: Preclinical Brain Penetration Data**

| Parameter                                          | Value | Species         | Method                        | Comparison             | Source |
|----------------------------------------------------|-------|-----------------|-------------------------------|------------------------|--------|
| Unbound Brain-to-Plasma Ratio (K <sub>p,uu</sub> ) | ~0.4  | Wistar Han rats | In vivo pharmacokinetic study | Higher than lorlatinib | [5]    |

Note: A K<sub>p,uu</sub> value greater than 0.3 is generally considered indicative of good brain penetration.[6][7]

**Table 2: Preclinical In Vitro CNS Activity**

| Cell Line / Model              | ALK Mutation Status                           | NVL-655 IC50    | Key Findings                                        | Source |
|--------------------------------|-----------------------------------------------|-----------------|-----------------------------------------------------|--------|
| YU-1077 (patient-derived)      | EML4-ALK v3<br>G1202R                         | < 1 nM          | >10-fold more potent than lorlatinib                | [8]    |
| Ba/F3                          | EML4-ALK v1<br>G1202R                         | 0.9 nM          | 57-fold more potent than lorlatinib (IC50 = 51 nM)  | [2]    |
| Multiple ALK-driven cell lines | Fusions, single mutations, compound mutations | Potent activity | Broad activity against various resistance mutations | [3]    |

**Table 3: Preclinical In Vivo CNS Antitumor Activity**

| Model                                                         | Treatment                   | Key Outcomes                                   | Source |
|---------------------------------------------------------------|-----------------------------|------------------------------------------------|--------|
| Intracranial YU-1077 xenograft (mice)                         | NVL-655 (0.5 and 1.5 mg/kg) | Rapid tumor regression confirmed by MRI        | [8]    |
| Intracranial Ba/F3 EML4-ALK v1 G1202R/L1196M xenograft (mice) | NVL-655                     | Extended median survival (>4-fold, p < 0.0001) | [5]    |

**Table 4: Clinical CNS Activity (ALKOVE-1 Phase 1/2 Trial)**

| Patient Population                                                                       | Key CNS-related Findings                                                                         | Source |
|------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|--------|
| Heavily pretreated ALK+ NSCLC with baseline CNS metastases (51% of patients)             | Durable intracranial responses observed, including CNS partial responses after prior lorlatinib. | [3][9] |
| Heavily pretreated ALK+ NSCLC with brain metastases (60% of patients)                    | About 40% of patients experienced measurable tumor shrinkage.                                    | [10]   |
| Three case studies of heavily pretreated ALK fusion-positive NSCLC with brain metastases | Tumor responses observed without CNS side effects typically associated with TRK inhibition.      | [2][4] |

## Signaling Pathways and Mechanism of Action

NVL-655 exerts its therapeutic effect by inhibiting the ALK signaling pathway, which is constitutively activated in ALK-driven cancers. This inhibition leads to the downregulation of downstream signaling cascades responsible for cell growth and survival.



[Click to download full resolution via product page](#)

Caption: Inhibition of the ALK signaling pathway by NVL-655.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used to assess the brain penetrance and CNS activity of NVL-655.

## Measurement of Unbound Brain-to-Plasma Partition Coefficient (K<sub>p,uu</sub>)

The  $K_{p,uu}$  is a critical parameter for quantifying the extent of a drug's brain penetration.<sup>[6]</sup> It represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state.<sup>[11]</sup>

#### Methodology Overview:

- Animal Model: Wistar Han rats are commonly used for pharmacokinetic studies.<sup>[5]</sup>
- Drug Administration: A single oral dose of NVL-655 (e.g., 10 mg/kg) is administered.<sup>[5]</sup>
- Sample Collection: At a specified time point (e.g., 1 hour post-dose), blood and brain tissue are collected.<sup>[5]</sup>
- Determination of Unbound Drug Concentration:
  - Plasma: The unbound fraction in plasma ( $f_{u,plasma}$ ) is determined using techniques like equilibrium dialysis.
  - Brain: The unbound fraction in the brain ( $f_{u,brain}$ ) is determined, often using the brain slice method or brain homogenate method.<sup>[7]</sup>
- Calculation of  $K_{p,uu}$ : The total brain-to-plasma concentration ratio ( $K_p$ ) is measured and then corrected by the unbound fractions in brain and plasma to calculate  $K_{p,uu}$ .<sup>[7][12]</sup>



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the  $K_{p,uu}$  of NVL-655.

## Orthotopic Patient-Derived Xenograft (PDX) Models of CNS Tumors

Orthotopic xenograft models are instrumental in evaluating the efficacy of anti-cancer agents in a setting that closely mimics the human disease state.[\[13\]](#)[\[14\]](#)

Methodology Overview:

- Tumor Cell Preparation: Patient-derived tumor cells, such as YU-1077 from an alectinib-resistant NSCLC patient with an EML4-ALK G1202R mutation, are cultured.[15]
- Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used to prevent rejection of the human tumor cells.
- Intracranial Injection: A stereotactic apparatus is used to precisely inject the tumor cells into the brain of the mice.[13][16]
- Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods such as Magnetic Resonance Imaging (MRI) or bioluminescence imaging if the cells are luciferase-tagged.[5][8]
- Drug Treatment: Once tumors are established, mice are treated with NVL-655 or a vehicle control.
- Efficacy Assessment: The effect of the treatment on tumor volume and overall survival is measured.[5][8]

## Orthotopic PDX Model Workflow for CNS Activity

[Click to download full resolution via product page](#)

Caption: Workflow for assessing CNS antitumor activity using orthotopic PDX models.

## Conclusion

NVL-655 demonstrates significant brain penetrance and potent CNS antitumor activity in both preclinical models and clinical settings. Its ability to achieve therapeutic concentrations in the brain, combined with its broad activity against resistance mutations, positions it as a promising agent for patients with ALK-positive cancers, particularly those with brain metastases. The ongoing ALKOVE-1 clinical trial will further elucidate the clinical benefit of NVL-655 in this patient population.[4]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. Unbound Brain-to-Plasma Partition Coefficient,  $K_{p,uu,brain}$ —a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 10. alkpositive.org [alkpositive.org]
- 11. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Orthotopic Patient-Derived Xenograft Models of Pediatric Intracranial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Orthotopic Patient-Derived Xenograft Models of Pediatric Intracranial Tumors | Springer Nature Experiments [experiments.springernature.com]
- 15. investors.nuvalent.com [investors.nuvalent.com]
- 16. Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [NVL-655: A Technical Overview of Brain Penetration and CNS Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329299#nvl-655-brain-penetrance-and-cns-activity\]](https://www.benchchem.com/product/b1329299#nvl-655-brain-penetrance-and-cns-activity)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)